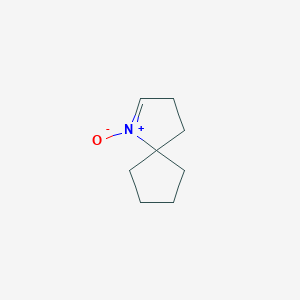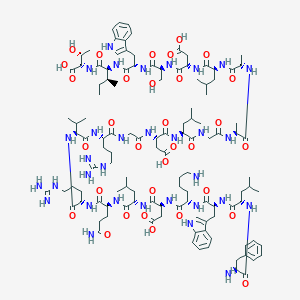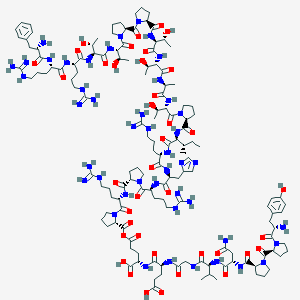![molecular formula C6H12N2O4 B024563 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid CAS No. 108322-02-7](/img/structure/B24563.png)
3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid, also known as AHPPA, is a non-proteinogenic amino acid that has been found to have various biochemical and physiological effects. AHPPA has been studied extensively in scientific research for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to activate signaling pathways involved in cell survival.
Biochemical And Physiological Effects
3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neuronal cells from damage, and the regulation of glucose metabolism. 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has also been shown to have antioxidant properties and to modulate the immune system.
Advantages And Limitations For Lab Experiments
3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limited availability and high cost can be a limitation for some studies.
Future Directions
There are several potential future directions for research on 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid, including the development of new synthesis methods, the exploration of its therapeutic potential for various diseases, and the investigation of its mechanisms of action at the cellular and molecular levels. Additionally, the use of 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid as a tool for studying cellular processes and signaling pathways could provide new insights into the mechanisms of disease and potential therapeutic targets.
Synthesis Methods
3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the use of L-threonine aldolase, which catalyzes the condensation of glycine and pyruvate to form 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid.
Scientific Research Applications
3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, including as an anticancer agent, a neuroprotective agent, and a potential treatment for metabolic disorders. In one study, 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, 3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid was found to protect against neuronal cell death and improve cognitive function in a mouse model of Alzheimer's disease.
properties
CAS RN |
108322-02-7 |
|---|---|
Product Name |
3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid |
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-[(2-amino-3-hydroxypropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O4/c7-4(3-9)6(12)8-2-1-5(10)11/h4,9H,1-3,7H2,(H,8,12)(H,10,11) |
InChI Key |
IZDRKBSVWYKCQR-UHFFFAOYSA-N |
SMILES |
C(CNC(=O)C(CO)N)C(=O)O |
Canonical SMILES |
C(CNC(=O)C(CO)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)


![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)